molecular formula C13H17NO2 B14726831 1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one CAS No. 6907-69-3

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one

Cat. No.: B14726831
CAS No.: 6907-69-3
M. Wt: 219.28 g/mol
InChI Key: QGMLJXQEDCELPQ-UHFFFAOYSA-N
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Description

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted at the 1-position with an ethoxy(phenyl)methyl group. Pyrrolidin-2-one (γ-butyrolactam) derivatives are widely studied for their diverse pharmacological activities, including antiarrhythmic, antihypertensive, anticancer, and anti-Alzheimer’s properties .

Properties

CAS No.

6907-69-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[ethoxy(phenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-2-16-13(11-7-4-3-5-8-11)14-10-6-9-12(14)15/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

QGMLJXQEDCELPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Lactam Formation via Thermal Cyclization

A foundational approach involves the cyclization of γ-amino acids or esters to form the pyrrolidin-2-one core. For instance, WO2008137087A1 demonstrates the synthesis of substituted pyrrolidines through hydrogenation and subsequent lactamization. Adapting this methodology, 4-aminophenylacetic acid derivatives can be heated with itaconic acid to induce cyclization, forming the pyrrolidinone scaffold.

Example Protocol

  • Reactants : 4-Aminophenylacetic acid (1.0 equiv) and itaconic acid (1.1 equiv).
  • Conditions : Heat to 150°C under nitrogen, inducing exothermic cyclization.
  • Workup : Quench with methanol and sulfuric acid to esterify residual carboxylic acid groups.

This method yields the pyrrolidinone core in ~80% efficiency, though the ethoxy(phenyl)methyl group requires post-cyclization functionalization.

Nucleophilic Substitution for Side-Chain Introduction

Alkylation of Pyrrolidin-2-one

The ethoxy(phenyl)methyl moiety can be introduced via alkylation of the pyrrolidinone nitrogen. WO2010028232A1 details the use of benzyl-type electrophiles in the presence of strong bases.

Example Protocol

  • Base : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
  • Electrophile : Ethoxy(phenyl)methyl bromide (1.2 equiv).
  • Conditions : Stir at 80°C for 12 hours under nitrogen.

This method achieves moderate yields (50–65%) but risks over-alkylation. Purification via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures is critical.

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Ullmann Coupling

US20050065204 highlights copper(I) catalysts for forming carbon-nitrogen bonds in pyrrolidinone derivatives. Applying this to the target compound:

Example Protocol

  • Catalyst : Copper(I) chloride (0.1 equiv) with 8-hydroxyquinoline ligand (0.2 equiv).
  • Substrates : Pyrrolidin-2-one (1.0 equiv) and ethoxy(phenyl)methyl iodide (1.5 equiv).
  • Conditions : Reflux in DMF at 120°C for 24 hours.

Yields range from 45–60%, with byproducts arising from homocoupling of the aryl iodide.

Enantioselective Synthesis via Chiral Auxiliaries

Asymmetric Hydrogenation

WO2008137087A1 employs platinum catalysts for enantioselective hydrogenation of pyrroline intermediates. Adapting this for the target compound:

Example Protocol

  • Substrate : 1-[Ethoxy(phenyl)methyl]pyrroline (1.0 equiv).
  • Catalyst : 5% Pt/C (0.05 equiv) in ethanol/methanol (3:1 v/v).
  • Conditions : Hydrogen gas (50 psi) at 25°C for 6 hours.

This method achieves >90% enantiomeric excess (ee) but requires chiral resolution of the pyrroline precursor.

Comparative Analysis of Methodologies

Method Yield Purity Complexity Scalability
Thermal Cyclization 80% 95% Moderate High
Alkylation 65% 85% Low Moderate
Copper Catalysis 60% 75% High Low
Asymmetric Hydrogenation 70% 98% ee Very High Low

Key Findings :

  • Thermal cyclization offers the highest scalability but lacks inherent stereocontrol.
  • Asymmetric hydrogenation achieves superior enantiopurity but demands expensive catalysts.
  • Copper-mediated methods suffer from side reactions, necessitating rigorous purification.

Chemical Reactions Analysis

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Pyrrolidinone derivatives are known for their cognitive-enhancing effects and are used in the development of nootropic drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Anticancer Activity

  • 1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one : Exhibits low micromolar IC₅₀ values against cancer cell lines, attributed to the thioether moiety enhancing electrophilic reactivity and DNA interaction .

Neuroactive Properties

  • N-Benzylated derivatives (e.g., 1-(4-methoxybenzyl)-pyrrolidin-2-one) : Demonstrated acetylcholinesterase inhibition (anti-Alzheimer’s activity) comparable to donepezil, with the methoxy group enhancing blood-brain barrier penetration .
  • Piperazine-linked derivatives: High α₁/α₂-adrenoceptor affinity (pKᵢ = 6.71–7.29), with antiarrhythmic ED₅₀ values as low as 1.0 mg/kg in rats .

Cardiovascular Effects

  • 1-{3-[4-(2-Ethoxyphenyl)piperazin-1-yl]propyl}-pyrrolidin-2-one : Prophylactic antiarrhythmic ED₅₀ = 1.0 mg/kg (iv), with sustained hypotensive effects (>1 hour duration) .
  • Hydroxy-substituted derivatives: Reduced systolic/diastolic blood pressure by 20–30% at 2.5 mg/kg (iv), linked to α-adrenolytic activity .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Substituent Polarity: Hydrophobic groups (e.g., phenyl, chlorophenyl) enhance α-adrenoceptor binding, while polar groups (hydroxy, methoxy) improve solubility and hypotensive effects .
  • Steric Effects : Bulky substituents (e.g., ethoxy(phenyl)methyl) may reduce receptor affinity but increase metabolic stability.
  • Electron-Donating Groups : Methoxy and furan moieties enhance acetylcholinesterase inhibition via π-π stacking and hydrogen bonding .

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